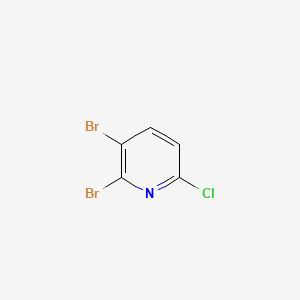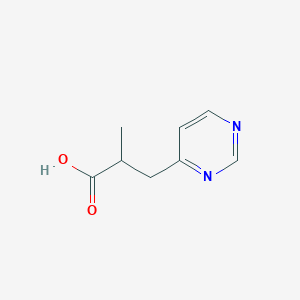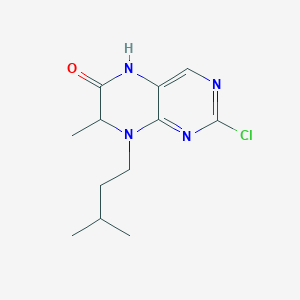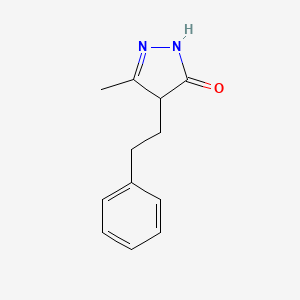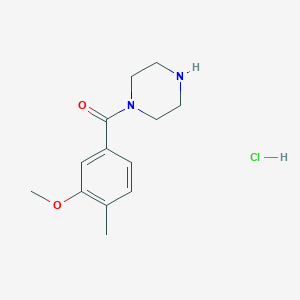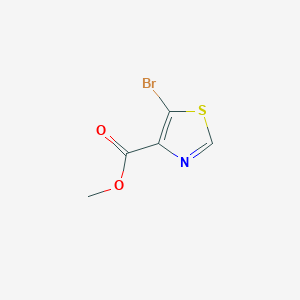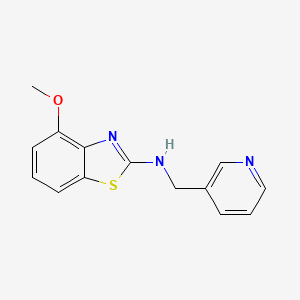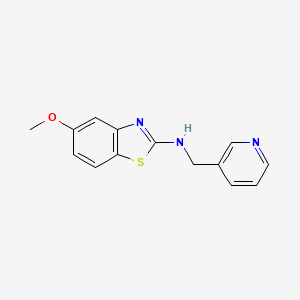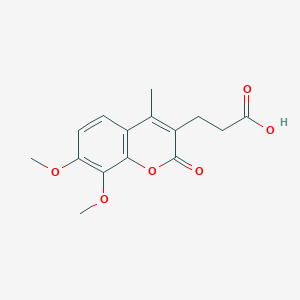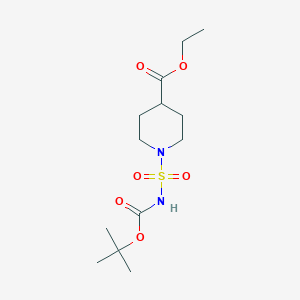![molecular formula C14H14Cl3NO B1416719 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride CAS No. 1171507-41-7](/img/structure/B1416719.png)
3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride
Übersicht
Beschreibung
3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride is a chemical compound with the molecular formula C14H13Cl2NO•HCl . It has a molecular weight of 318.63 . This compound is in a solid state at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes an aniline ring substituted with two chlorine atoms and a methoxyphenylmethyl group . The SMILES representation of the molecule is COC1=CC=CC=C1CNC2=CC(=CC(=C2)Cl)Cl.Cl .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 318.63 and a molecular formula of C14H13Cl2NO•HCl . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications :
- The compound has been used in the synthesis of various derivatives, such as N-phenyl-S-methylisothiazolidinium, which are obtained through cyclization reactions (Swank & Lambeth, 1983).
- It serves as a precursor in the efficient synthesis of [13C6]-3,5-dichloroaniline, important for internal standards in drug metabolism and pharmacokinetics studies (Latli, Hrapchak, Krishnamurthy, & Senanayake, 2008).
Role in Biological Activities and Studies :
- The compound's derivatives have been investigated for their potential biological activities. For instance, studies have examined the bioactive properties of new substituted anilides, which are synthesized from related aniline compounds (Jarak, Pavlović, & Karminski-Zamola, 2007).
- Research has also focused on the synthesis and antibacterial activity of related quinazolinone derivatives, highlighting the compound's role in developing antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Environmental and Toxicological Research :
- The compound and its derivatives have been a subject of environmental and toxicological research, such as the study of its effects on drug-metabolizing enzymes in rat liver (Morikawa, Inoue, Yoshida, & Tsuboi, 1976).
- It has been involved in the investigation of ozonation kinetics, stoichiometry, and product identification, contributing to understanding the environmental fate of aromatic amines (Tekle-Röttering, von Sonntag, Reisz, Eyser, Lutze, Türk, Naumov, Schmidt, & Schmidt, 2016).
Zukünftige Richtungen
The future directions of research and applications involving 3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride are not specified in the sources I found. The potential uses of this compound could be vast, depending on its properties and the field of study. It’s noted that this compound is used for research , but specific future applications or research directions are not mentioned.
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c1-18-14-5-3-2-4-10(14)9-17-13-7-11(15)6-12(16)8-13;/h2-8,17H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZCQYFPTVBRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC(=CC(=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



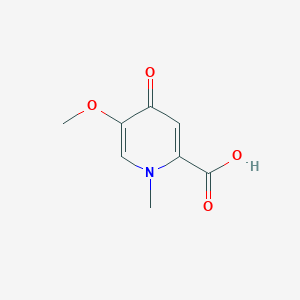
![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbonyl chloride](/img/structure/B1416638.png)

![(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1416644.png)
